N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine
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Overview
Description
N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of isopropyl, nitro, and diphenyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The isopropyl and diphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and reducing agents like hydrogen gas. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its observed activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-isopropyl-5-nitropyrimidin-4-amine: Similar structure but with a chlorine atom instead of diphenyl groups.
1-Isopropyl-4-nitrobenzene: Contains an isopropyl and nitro group but lacks the pyrimidine core.
Uniqueness
N~4~-isopropyl-5-nitro-N~4~,N~6~-diphenyl-4,6-pyrimidinediamine is unique due to its combination of functional groups and the pyrimidine core, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
5-nitro-4-N,6-N-diphenyl-4-N-propan-2-ylpyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14(2)23(16-11-7-4-8-12-16)19-17(24(25)26)18(20-13-21-19)22-15-9-5-3-6-10-15/h3-14H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSHPYHYFAAWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC(=C2[N+](=O)[O-])NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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